2-(3-Methyl-4-nitrophenoxy)acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide typically involves the reaction of 3-methyl-4-nitrophenol with chloroacetic acid to form 2-(3-methyl-4-nitrophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions usually involve heating the mixture under reflux and using solvents such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Amino derivatives.
Reduction: Oxidized products.
Substitution: Substituted hydrazides.
Scientific Research Applications
2-(3-Methyl-4-nitrophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-4-nitrophenoxy)acetic acid
- 3-Methyl-4-nitrophenol
- 2-(4-Nitrophenoxy)acetohydrazide
Uniqueness
2-(3-Methyl-4-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrazide group makes it particularly useful in proteomics research, where it can form stable covalent bonds with proteins .
Properties
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-6-4-7(16-5-9(13)11-10)2-3-8(6)12(14)15/h2-4H,5,10H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHLJVYNDYJHDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366291 |
Source
|
Record name | 2-(3-methyl-4-nitrophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588679-98-5 |
Source
|
Record name | 2-(3-methyl-4-nitrophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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